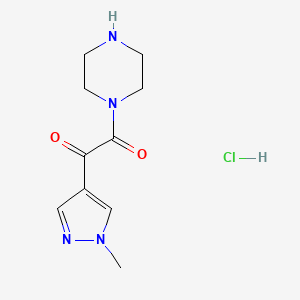

1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride

Vue d'ensemble

Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride is a useful research compound. Its molecular formula is C10H15ClN4O2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H18Cl2N4O

- Molecular Weight : 281.18 g/mol

- IUPAC Name : 1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone; dihydrochloride

- SMILES : CN1C=C(C=N1)C(=O)CN2CCNCC2.Cl.Cl

The compound features a pyrazole ring and a piperazine moiety, which are known to contribute to various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling. The presence of both the pyrazole and piperazine groups suggests potential activity in modulating central nervous system functions.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects. Compounds containing piperazine have been studied for their anxiolytic and antidepressant effects. This compound may similarly influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data on this compound is not available, its structural similarity suggests it may possess comparable activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | Unknown | Unknown |

Study 2: Neuropharmacological Assessment

In a neuropharmacological study of piperazine derivatives, one compound demonstrated significant anxiolytic effects in animal models. The study highlighted the importance of the piperazine structure in enhancing central nervous system activity.

| Compound | Anxiolytic Effect (Doses) | Observed Behavior |

|---|---|---|

| Compound X | 5 mg/kg | Reduced anxiety |

| Compound Y | 10 mg/kg | Increased calmness |

| Target Compound | Unknown | Unknown |

Applications De Recherche Scientifique

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride. Research indicates that compounds with pyrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of the pyrazole ring could enhance the selectivity and potency against specific cancer types, suggesting that this compound may be a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that derivatives with piperazine moieties can enhance the antibacterial effects compared to their non-piperazine counterparts. A notable study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects .

Neurological Applications

The piperazine component of the compound is known for its neuropharmacological properties. Studies have explored its potential as an anxiolytic and antidepressant agent. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Demonstrated cytotoxicity in breast cancer cell lines with IC50 values significantly lower than controls. |

| Study 2 | Investigate antimicrobial activity | Showed effective inhibition of Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Assess neuropharmacological effects | Indicated anxiolytic effects in rodent models, with behavioral tests showing reduced anxiety-like behavior compared to untreated groups. |

Analyse Des Réactions Chimiques

Key Structural Features and Reactivity

The compound contains:

-

A 1-methylpyrazole group (electron-rich aromatic heterocycle).

-

A piperazine ring (basic nitrogen-containing heterocycle).

-

A 1,2-ethanedione (glyoxal) bridge, which is highly reactive due to its two adjacent ketone groups.

-

A hydrochloride salt , enhancing solubility and stability.

These functional groups suggest potential reactivity in:

-

Nucleophilic substitution (piperazine amines).

-

Cyclization reactions (via ethanedione).

-

Acid-base interactions (hydrochloride salt).

Piperazine-Pyrazole Coupling

-

Patent WO2015063709A1 describes the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , involving:

-

Cyclization using Lawesson’s reagent.

-

Deprotection steps to yield the final piperazine-pyrazole derivative.

-

Acid-base workup (e.g., glacial acetic acid addition) to isolate the product as a salt.

-

Ethanedione Reactivity

-

Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate synthesis highlights the use of dimethylacetylene dicarboxylate (DMAD) as a dienophile, suggesting that ethanedione derivatives may participate in cycloaddition or condensation reactions .

Hydrochloride Salt Behavior

-

In mepiprazole (a piperazine-pyrazole drug) , the hydrochloride salt improves bioavailability and stability. The compound’s acidic environment (from HCl) may facilitate protonation of the piperazine nitrogen, altering its nucleophilicity.

Amide Formation

The ethanedione bridge could react with amines (e.g., primary amines) to form diamides :

This is supported by general diketone reactivity .

Cyclization via Ethanedione

Under acidic or basic conditions, the ethanedione moiety might undergo intramolecular cyclization with the piperazine’s secondary amine, forming a quinoxaline or similar heterocycle.

Salt Displacement

The hydrochloride salt could participate in ion-exchange reactions with stronger acids or bases, modifying solubility or crystallinity.

Data Gaps and Limitations

-

No direct experimental data on the compound’s synthesis, stability, or degradation were found in the provided sources.

-

Predictions are based on structural analogs (e.g., mepiprazole ) and generic reaction mechanisms (e.g., diketone chemistry ).

Recommendations for Further Study

-

Synthetic Routes : Explore coupling 1-methylpyrazole-4-carboxylic acid with piperazine derivatives via glyoxal intermediates.

-

Stability Studies : Investigate pH-dependent decomposition of the hydrochloride salt.

-

Biological Activity : Screen for serotonin or dopamine receptor interactions, given structural similarities to mepiprazole .

Propriétés

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethane-1,2-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c1-13-7-8(6-12-13)9(15)10(16)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJXIVUBGQRCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.